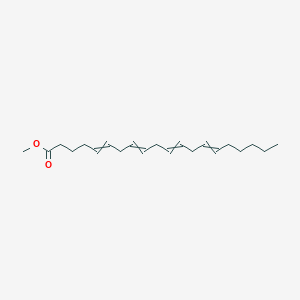

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

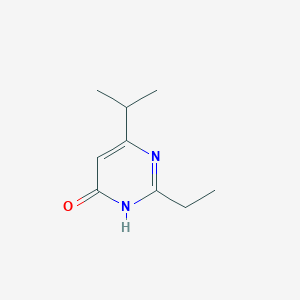

(5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo, también conocido como araquidonato de metilo, es un éster metílico de ácido graso derivado del ácido araquidónico. Este compuesto se caracteriza por sus múltiples dobles enlaces, que están todos en la configuración cis. Se utiliza comúnmente en la investigación bioquímica debido a su función como precursor en la biosíntesis de varios eicosanoides, que son moléculas de señalización que desempeñan funciones cruciales en la inflamación y otros procesos fisiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

(5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo se puede sintetizar mediante la esterificación del ácido araquidónico con metanol. La reacción típicamente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del ácido a su éster metílico .

Métodos de producción industrial

En un entorno industrial, la producción de (5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo implica procesos de esterificación a gran escala. Estos procesos se optimizan para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como destilación y cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

(5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar hidroperóxidos y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, lo que da como resultado un éster saturado.

Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el ozono.

Reducción: El gas hidrógeno en presencia de un catalizador de paladio se usa a menudo para la reducción.

Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden usar en reacciones de sustitución.

Principales productos formados

Oxidación: Hidroperóxidos y epóxidos.

Reducción: Éster metílico saturado.

Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

(5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo se usa ampliamente en la investigación científica debido a su función como precursor de los eicosanoides. Estos eicosanoides están involucrados en numerosos procesos fisiológicos, incluida la inflamación, la respuesta inmune y la agregación plaquetaria. El compuesto también se utiliza en estudios relacionados con el metabolismo lipídico y las vías de señalización .

Mecanismo De Acción

El mecanismo de acción de (5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo implica su conversión a ácido araquidónico, que luego se metaboliza por enzimas como las ciclooxigenasas y las lipooxigenasas para producir eicosanoides. Estos eicosanoides actúan sobre receptores específicos y vías de señalización para ejercer sus efectos biológicos, incluida la modulación de la inflamación y las respuestas inmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

Linoleato de metilo: Otro éster metílico de ácido graso con dos dobles enlaces.

Oleato de metilo: Un éster metílico de ácido graso monoinsaturado.

Palmitato de metilo: Un éster metílico de ácido graso saturado

Singularidad

(5Z,8Z,11Z,14Z)-Icos-5,8,11,14-tetraenoato de metilo es único debido a sus cuatro dobles enlaces cis, que confieren propiedades químicas y biológicas distintas. A diferencia de otros ésteres metílicos de ácidos grasos, sirve como precursor directo de los eicosanoides, lo que lo hace particularmente valioso en la investigación relacionada con la inflamación y la señalización celular .

Propiedades

Fórmula molecular |

C21H34O2 |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

methyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3 |

Clave InChI |

OFIDNKMQBYGNIW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)